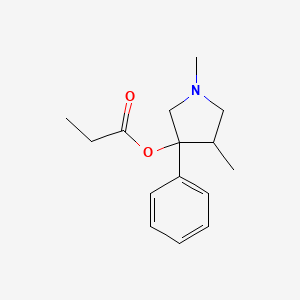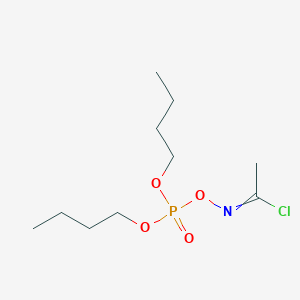
Dibutyl (1-chloroethylideneamino) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutyl (1-chloroethylideneamino) phosphate is an organic compound with the molecular formula C10H21ClNO4P. It is known for its unique structure, which includes a phosphate group bonded to a dibutyl ester and a 1-chloroethylideneamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl (1-chloroethylideneamino) phosphate typically involves the reaction of dibutyl phosphate with 1-chloroethylideneamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is heated to a specific temperature, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity of the product, production volume, and cost considerations. The industrial process typically includes steps such as raw material preparation, reaction, purification, and quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutyl (1-chloroethylideneamino) phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the 1-chloroethylideneamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphate oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Dibutyl (1-chloroethylideneamino) phosphate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Mécanisme D'action
The mechanism of action of dibutyl (1-chloroethylideneamino) phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dibutyl (1-chloroethylideneamino) phosphate include:
- Dibutyl phosphate
- 1-chloroethylideneamine derivatives
- Other organophosphate compounds
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
111751-68-9 |
|---|---|
Formule moléculaire |
C10H21ClNO4P |
Poids moléculaire |
285.70 g/mol |
Nom IUPAC |
dibutyl (1-chloroethylideneamino) phosphate |
InChI |
InChI=1S/C10H21ClNO4P/c1-4-6-8-14-17(13,15-9-7-5-2)16-12-10(3)11/h4-9H2,1-3H3 |
Clé InChI |
RJVFBSUQGBBOKQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(OCCCC)ON=C(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


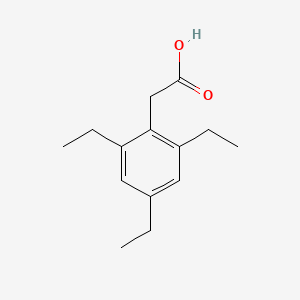
![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
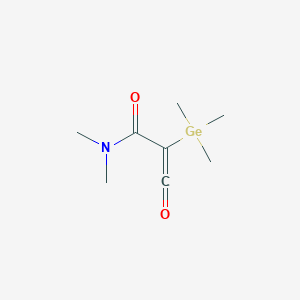
![1-(1-Methylcyclopropyl)-2-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14334853.png)
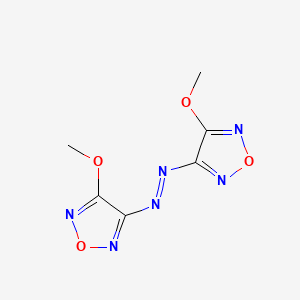
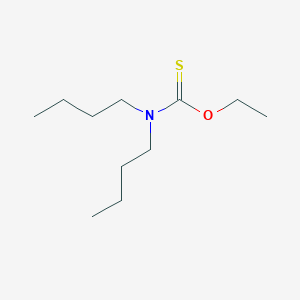

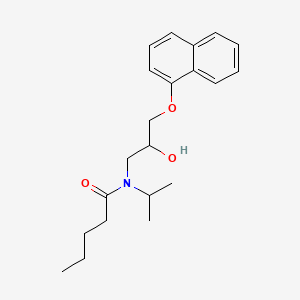
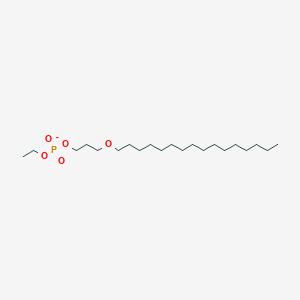

![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)

silane](/img/structure/B14334936.png)
